Undecanedioic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHHRRTOZQPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044862 | |
| Record name | Undecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid | |
| Record name | Undecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5.1 mg/mL | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
1852-04-6, 1052-04-6 | |
| Record name | Undecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Undecanedioic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNDECANEDIOIC ACID | |
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| Record name | Undecanedioic acid | |
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| Record name | Undecanedioic acid | |
| Source | EPA DSSTox | |
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| Record name | Undecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | undecanedioic acid | |
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| Record name | UNDECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis Methodologies for Undecanedioic Acid
Chemical Synthesis Approaches
The chemical synthesis of undecanedioic acid can be broadly categorized into several approaches, including oxidation reactions, transformations from alkene derivatives, and multi-step organic synthesis routes. These methods are critical for the industrial-scale production of this important diacid.
Oxidation Reactions
Oxidation reactions are a cornerstone in the synthesis of this compound, often involving the conversion of a precursor molecule, such as 11-hydroxyundecanoic acid, into the desired dicarboxylic acid. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently.
A highly effective method for the synthesis of this compound involves the oxidation of 11-hydroxyundecanoic acid using a combination of periodic acid (H₅IO₆) and a catalytic amount of chromium trioxide (CrO₃). nih.govresearchgate.net This reaction has been optimized to produce excellent yields. nih.gov In a typical procedure, 11-hydroxyundecanoic acid is treated with periodic acid (1.5 equivalents) and chromium trioxide (1 mol%) in wet acetonitrile (B52724) (containing 0.75% water). The reaction is conducted at 0°C for 75 minutes, followed by 1 hour at room temperature, resulting in a 95% yield of this compound. nih.gov
The use of wet acetonitrile as a solvent is crucial, as the reaction does not proceed effectively in other common organic solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, or dimethylformamide (DMF). nih.gov While this method is high-yielding, the chromium trioxide catalyst is essential for the reaction to occur. organic-chemistry.org This catalytic system provides a mild and selective oxidation of primary alcohols to carboxylic acids. organic-chemistry.org
Table 1: Optimized Conditions for CrO₃-Catalyzed Oxidation of 11-Hydroxyundecanoic Acid
| Parameter | Value | Reference |
| Starting Material | 11-Hydroxyundecanoic Acid | nih.gov |
| Oxidant | Periodic Acid (H₅IO₆) | nih.gov |
| Catalyst | Chromium Trioxide (CrO₃) | nih.gov |
| Stoichiometry | 1.5 equiv. H₅IO₆, 1 mol% CrO₃ | nih.gov |
| Solvent | Acetonitrile with 0.75% H₂O | nih.gov |
| Temperature | 0°C to Room Temperature | nih.gov |
| Reaction Time | ~2 hours | nih.gov |
| Yield | 95% | nih.gov |
Besides the periodic acid and chromium trioxide system, other oxidative methods have been successfully employed for the synthesis of this compound from 11-hydroxyundecanoic acid. These alternative pathways often aim to use more environmentally benign reagents.
One such method utilizes a combination of sodium chlorite (B76162) (NaClO₂), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium hypochlorite (B82951) (NaOCl) in aqueous acetonitrile. This reaction, conducted at room temperature for 8 hours, yields this compound in 95% yield. nih.gov
Another effective system involves trichloroisocyanuric acid (TCCA), TEMPO, and sodium bromide (NaBr) in an aqueous sodium bicarbonate solution with acetone (B3395972) as the solvent. This process provides this compound in 94% yield after 4 hours at room temperature. nih.gov
Furthermore, a nickel(II) salt-catalyzed oxidation has been developed. nih.gov In this procedure, 11-hydroxyundecanoic acid is treated with nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and aqueous sodium hypochlorite in a water/dichloromethane solvent system. The reaction proceeds at 0°C for 2 hours and then at room temperature for another 2 hours. nih.gov
Utilizing Periodic Acid and Chromium Trioxide Catalysis
Reactions from Alkene Derivatives
This compound can be synthesized from alkene precursors, most notably undecylenic acid, which is readily derived from the pyrolysis of castor oil. rsc.org The terminal double bond of undecylenic acid serves as a functional handle for various chemical transformations. The synthesis can also be achieved through the hydrogenation of undecylenic acid. ontosight.ai
While direct oxidation of the double bond is a potential route, multi-step sequences are more commonly described. For instance, a chemo-enzymatic approach can convert undecylenic acid into other valuable compounds. innovareacademics.in The synthesis of undecylenic acid itself can be achieved through the thermal cracking of castor oil, followed by purification steps like molecular distillation to remove impurities. google.com
Metathesis reactions represent another advanced approach starting from alkene derivatives. Although not specifically detailed for this compound in the provided context, the cross-metathesis between an unsaturated carboxylic acid and an unsaturated dicarboxylic acid can produce new dicarboxylic acids. google.com This highlights a potential synthetic strategy from different alkene feedstocks.
Multi-step Organic Synthesis Routes
The production of this compound can be accomplished through well-designed multi-step synthesis sequences. One practical route starts from a bioenzymatically produced ester intermediate. rsc.org This three-step chemical process involves:
Hydrogenation: The alkene moiety of the starting ester is reduced. A Raney-Ni catalyst under a hydrogen atmosphere is effective and economical for this step, leading to a saturated ester in nearly quantitative yield. rsc.org
Hydrolysis: The resulting saturated ester is then hydrolyzed, typically using sodium hydroxide (B78521) in a methanol-water co-solvent at elevated temperatures (e.g., 60°C), to produce 11-hydroxyundecanoic acid with a yield of about 90%. rsc.org
Oxidation: The terminal hydroxyl group of 11-hydroxyundecanoic acid is oxidized to a carboxylic acid to form the final product, this compound. The periodic acid/chromium trioxide method described earlier is a highly efficient option for this final step. rsc.org
Other established, albeit less common, multi-step syntheses for this compound include:
Hydrolysis of dinitriles: This involves starting from 1,9-dibromononane (B1346018) or 1,9-diiodononane, converting them to the corresponding dinitrile, followed by hydrolysis. orgsyn.org
The Arndt-Eistert synthesis: This method can be applied starting from nonanedioyl chloride. orgsyn.org
The Willgerodt reaction: This reaction can be performed on undecylenic acid. orgsyn.org
A process involving the fermentation of ricinoleic acid to produce a diacid intermediate, followed by esterification, cracking, separation, and hydrolysis, also represents a multi-step pathway to obtain undecylenic acid, a precursor to this compound. google.com
Challenges in Conventional Chemical Synthesis
Despite the availability of various synthetic routes, conventional chemical synthesis of this compound faces several challenges. Many established methods rely on harsh reaction conditions, such as high temperatures and pressures, which are energy-intensive and can lead to side reactions. sciepublish.comtandfonline.com
The use of expensive and often toxic catalysts, including heavy metals, is another significant drawback. sciepublish.comtandfonline.com These catalysts can pose environmental risks and require careful handling and disposal. The formation of byproducts is a common issue, necessitating extensive and costly purification steps to achieve high-purity this compound. oup.com
Furthermore, the final product can present handling and storage difficulties. This compound can exhibit polymorphism, leading to the formation of mixed crystal forms with different particle sizes. This can result in poor flowability and low bulk density, increasing transportation and storage costs. guidechem.com The stringent regulations surrounding the use of certain chemicals in industrial processes also add to the complexity and cost of production. dataintelo.com
Harsh Reaction Conditions
Biocatalytic and Biotechnological Production
In response to the limitations of chemical synthesis, biocatalytic and biotechnological methods are gaining prominence as sustainable alternatives for producing dicarboxylic acids. researchgate.netexlibrisgroup.com.cnacs.org These methods utilize microorganisms or their enzymes to convert renewable feedstocks into valuable chemicals like this compound under milder conditions. rsc.org
Microbial fermentation is a cornerstone of biotechnological production, offering a pathway to synthesize α,ω-dicarboxylic acids from various carbon sources. researchgate.netnih.gov Yeasts such as Candida tropicalis have been historically used, but the focus has shifted towards engineered microorganisms for improved efficiency and safety. mdpi.com This bio-based route can utilize renewable long-chain fatty acids and oils, converting them through multi-step enzymatic reactions within a single microbial host. researchgate.net
Metabolic engineering has enabled the use of various microbes as cellular factories for dicarboxylic acid production.
Yarrowia lipolytica : This oleaginous yeast is a promising host for producing lipids and their derivatives. frontiersin.org It has been engineered to produce odd-chain fatty acids, which are precursors to odd-chain dicarboxylic acids like this compound. frontiersin.orgd-nb.info Strains have been developed that can grow on propionate (B1217596), a precursor for odd-chain fatty acid synthesis. d-nb.info Model-guided metabolic engineering strategies have been proposed to enhance the production of long-chain dicarboxylic acids in Y. lipolytica by identifying gene targets for overexpression to increase the supply of necessary cofactors like NADPH. nih.gov
Corynebacterium glutamicum : Traditionally used for amino acid production, C. glutamicum is now engineered for a wider range of chemicals. iums.orgnih.gov It has been successfully used as a whole-cell biocatalyst to convert ricinoleic acid to intermediates for this compound synthesis, demonstrating its robustness and potential to handle fatty acid substrates that can be toxic to other microbes like E. coli. researchgate.net Recombinant C. glutamicum has also been used to produce 1,9-nonanedioic acid (azelaic acid) from 9-hydroxynonanoic acid. nih.gov
Escherichia coli : As a well-understood model organism, E. coli is frequently engineered for biocatalysis. Recombinant E. coli cells have been instrumental in chemo-enzymatic strategies, expressing key enzymes like alcohol dehydrogenase and Baeyer-Villiger monooxygenase to convert ricinoleic acid into an ester intermediate, which is then chemically processed into this compound. mdpi.comrsc.orgrsc.org E. coli has also been engineered to produce odd straight-chain free fatty acids, including undecanoic acid, from glucose and propionate by overexpressing specific thioesterase and synthetase genes. nih.govresearchgate.net
A key advantage of biotechnological routes is the ability to use renewable feedstocks.
Oleic Acid : Oleic acid is another abundant fatty acid used as a substrate. While it is more commonly used for producing azelaic acid (C9), the biocatalytic principles are similar. nih.gov Chemo-enzymatic transformation of oleic acid via an ester intermediate has been successfully demonstrated, showcasing the versatility of these pathways. mdpi.com
Table 1: Biocatalytic Conversion of Renewable Feedstocks to this compound & Related Compounds
| Feedstock | Microorganism/System | Key Enzymes/Process | Product | Reference |
|---|---|---|---|---|
| Ricinoleic Acid | Recombinant E. coli | Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), followed by chemical oxidation | 1,11-Undecanedioic Acid | rsc.org, mdpi.com |
| Ricinoleic Acid | Recombinant C. glutamicum | Multistep biocatalytic pathway | Undec-9-enoic acid, heptyl ester (intermediate) | researchgate.net |
| Oleic Acid | Recombinant C. glutamicum | Alcohol/Aldehyde Dehydrogenases (ChnDE) | 1,9-Nonanedioic Acid (Azelaic Acid) | nih.gov |
To improve the economic feasibility of microbial production, various metabolic engineering strategies are employed to increase product titers, yields, and productivity. researchgate.netnih.gov
In Yarrowia lipolytica, a key strategy involves blocking competing pathways. Deleting genes involved in the β-oxidation of fatty acids (POX genes) and lipid remobilization (TGL4 gene) redirects carbon flux towards accumulation, creating "obese" strains that serve as better production platforms. frontiersin.org For the production of odd-chain fatty acids, deleting the PHD1 gene has been shown to significantly improve output. d-nb.info Furthermore, computational models are used to identify non-intuitive gene targets for overexpression, such as those that increase the supply of the cofactor NADPH, which is essential for fatty acid synthesis. nih.gov
In Candida species, which are also used for dicarboxylic acid production, CRISPR-based genetic tools have been developed to facilitate efficient genome engineering. researchgate.netnih.gov A key strategy is the co-expression of multiple enzymes involved in the biotransformation pathway, such as cytochrome P450 monooxygenase (CYP), its reductase partner (CPR), and fatty alcohol oxidase (FAO), to enhance conversion and prevent the accumulation of intermediate metabolites. researchgate.netnih.gov
For E. coli, strategies include overexpressing key enzymes to introduce new capabilities, such as the expression of propionyl-CoA synthetase to enable the incorporation of propionate for odd-chain fatty acid synthesis. nih.gov In whole-cell biocatalysis systems, engineering can also focus on improving cofactor regeneration. For the oxidation of ω-hydroxycarboxylic acids to α,ω-dicarboxylic acids, a cofactor regeneration system was constructed by introducing an NAD(P)H oxidase, which significantly improved the final product concentration. researchgate.net
Table 2: Examples of Metabolic Engineering Strategies for Dicarboxylic Acid Production
| Microorganism | Strategy | Target Gene(s)/Pathway | Desired Outcome | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | Block lipid degradation | Deletion of POX1-6 and TGL4 | Increased lipid accumulation (obese strain) | frontiersin.org |
| Yarrowia lipolytica | Enhance precursor supply | Overexpression of malate (B86768) dehydrogenase & malic enzyme | Increased NADPH supply for fatty acid synthesis | nih.gov |
| Yarrowia lipolytica | Improve odd-chain FA production | Deletion of PHD1 | Increased ratio of odd-chain fatty acids | d-nb.info |
| Candida viswanathii | Enhance biotransformation | Co-expression of CYP52A19, CPRb, FAO2 | Increased dodecanedioic acid (DDA) production | nih.gov, researchgate.net |
| E. coli | Introduce new precursor pathway | Overexpression of propionyl-CoA synthetase (prpE) | Production of odd-chain fatty acids | nih.gov |
| E. coli | Improve cofactor regeneration | Introduction of NAD(P)H oxidase | Efficient oxidation of ω-hydroxy acids to diacids | researchgate.net |
Microbial Fermentation Processes
Overcoming Limitations in Biosynthetic Processes (e.g., Product Toxicity, Low Yields)
To address these limitations, several strategies are being implemented:
Metabolic and Process Engineering: Genetic modification of microbial strains is a key approach to enhance tolerance and productivity. This includes overexpressing crucial enzymes in the production pathway and deleting genes responsible for competing, non-essential pathways. researchgate.net Furthermore, optimizing fermentation conditions such as pH and temperature, and implementing fed-batch or continuous fermentation processes can help mitigate product toxicity. researchgate.netencyclopedia.pub In-situ product removal, where the acid is continuously extracted from the fermentation broth, is another effective technique to reduce toxicity. sciepublish.com
Strain Selection and Adaptation: Evolutionary adaptation of microbial strains can select for variants with higher tolerance to this compound and improved production capabilities. researchgate.net
Precursor Supply Engineering: Ensuring a sufficient supply of precursors is critical. For the synthesis of odd-chain dicarboxylic acids, engineering the microbial host to efficiently produce the necessary starting molecules, like propionyl-CoA, has been shown to significantly increase product titers. nih.gov
Overcoming these hurdles is essential for making the microbial production of this compound a commercially viable and sustainable alternative to traditional chemical synthesis. acs.org
Chemo-Enzymatic Synthesis
Chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful and practical route to produce this compound. rsc.orgrsc.org This hybrid approach leverages the strengths of both methodologies to overcome challenges faced by purely biological or chemical syntheses, such as low yields or the need for harsh reaction conditions. sciepublish.comacs.org
A notable example of this approach starts with ricinoleic acid, a renewable fatty acid readily available from castor oil. rsc.orgwikipedia.orgfishersci.fi The process can be outlined in the following key steps:
Biotransformation: Recombinant E. coli cells, engineered to express specific enzymes like alcohol dehydrogenase (ADH) and Baeyer-Villiger monooxygenase (BVMO), are used to convert ricinoleic acid into an ester intermediate. rsc.orgrsc.org This initial enzymatic step is highly specific and avoids the use of toxic heavy metal catalysts.
Chemical Conversion: The resulting ester is then subjected to a series of chemical reactions. These can include hydrogenation to reduce carbon-carbon double bonds, followed by hydrolysis to yield 11-hydroxyundecanoic acid. rsc.org
Final Oxidation: The terminal alcohol group of 11-hydroxyundecanoic acid is then oxidized to a carboxylic acid, forming the final product, this compound. rsc.org
Sustainable and Eco-Friendly Production Methods
The increasing global demand for environmentally friendly chemicals has spurred the development of sustainable production methods for this compound. marketresearchintellect.compmarketresearch.com These methods prioritize the use of renewable resources and aim to minimize environmental impact compared to traditional petrochemical-based synthesis. acs.orgmarketresearchintellect.com
A key strategy is the utilization of renewable feedstocks, such as vegetable oils. sciepublish.com Castor oil, in particular, is a significant bio-based source, as its primary component, ricinoleic acid, can be converted to this compound. wikipedia.orgfishersci.fiijirt.org This bio-based approach is central to reducing the carbon footprint associated with chemical manufacturing. marketresearchintellect.comglobenewswire.com The production of dicarboxylic acids from renewable biomass is considered a more sustainable alternative to processes reliant on fossil fuels. unibo.it
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. marketresearchintellect.comijirt.org
Key green chemistry principles applied to this compound production include:
Use of Renewable Feedstocks: As mentioned, deriving this compound from renewable sources like castor oil is a prime example of this principle in action. marketresearchintellect.comijirt.org This reduces dependence on depletable fossil fuels. ijirt.org
Catalysis: The use of efficient and selective catalysts is crucial. For instance, studies have explored the use of inexpensive and environmentally benign catalysts like ferric chloride (FeCl₃) for the oxidation of intermediates under mild reaction conditions. ijirt.org This avoids the need for harsh and toxic reagents often used in conventional oxidation methods. ijirt.orgnih.gov
Designing Safer Chemicals: this compound itself is noted for its low toxicity and biodegradability, making it an environmentally safer chemical. marketresearchintellect.comsolubilityofthings.com Its use in products like biodegradable plastics contributes to the reduction of plastic waste. marketresearchintellect.comglobenewswire.com
Energy Efficiency: Biocatalytic and chemo-enzymatic processes often operate under milder conditions of temperature and pressure compared to traditional chemical synthesis, thus reducing energy consumption. ijirt.orgnih.gov
By integrating these principles, the production of this compound can become more sustainable and economically viable. marketresearchintellect.comijirt.org
Reducing Environmental Footprint
Efforts to produce this compound sustainably are focused on significantly reducing its environmental footprint. pmarketresearch.com Traditional chemical synthesis routes for dicarboxylic acids often involve strong acids, heavy-metal catalysts, and organic solvents, which can lead to significant environmental pollution and safety hazards. nih.gov
The shift to bio-based production methods offers a substantial reduction in greenhouse gas emissions. marketresearchintellect.comsugar-energy.com The use of renewable feedstocks like plant oils means that the carbon in the final product is derived from atmospheric CO₂ fixed by plants, creating a more balanced carbon cycle. sugar-energy.com
Furthermore, the development of biodegradable polymers from dicarboxylic acids like this compound directly addresses the problem of plastic pollution. globenewswire.comresearchgate.net These materials are designed to break down in the environment, minimizing their long-term impact. marketresearchintellect.comsolubilityofthings.com The integration of this compound into products like biodegradable polyamides is a key area of development. globenewswire.com
The adoption of a circular economy model, where waste materials could potentially be used as feedstocks, further enhances the sustainability of production. marketresearchintellect.com By focusing on greener production routes and creating biodegradable end-products, the lifecycle environmental impact of this compound and its derivatives can be significantly minimized. pmarketresearch.comsugar-energy.com
Chemical Reactivity and Derivatization of Undecanedioic Acid
Esterification Reactions
Undecanedioic acid readily undergoes esterification with alcohols in the presence of an acid catalyst to form diesters. google.com This reaction involves the condensation of the carboxylic acid groups with the hydroxyl groups of an alcohol, resulting in the formation of ester linkages and the elimination of water. researchgate.net The general reaction is as follows:
HOOC-(CH₂)₉-COOH + 2 R-OH ⇌ R-OOC-(CH₂)₉-COO-R + 2 H₂O
The specific conditions of the reaction, such as temperature, pressure, and the type of catalyst, can be manipulated to maximize the yield of the desired diester. These ester derivatives of this compound are utilized as plasticizers, lubricants, and as intermediates for further chemical synthesis. riverlandtrading.comontosight.aicorvay-specialty.com For instance, the dimethyl ester of this compound can be prepared by refluxing the diacid with methanol (B129727) and concentrated sulfuric acid. orgsyn.org
Amidation Reactions
This compound can react with amines to form amides. The reaction with a primary or secondary amine can convert one or both of the carboxylic acid groups into an amide group. The reaction with diamines is particularly significant as it leads to the formation of polyamides. This amidation reaction is characterized by the formation of a peptide-like bond with the elimination of water.
Polymerization Reactions
The presence of two functional groups allows this compound to act as a monomer in step-growth polymerization, leading to the formation of high-molecular-weight polymers like polyesters and polyamides. riverlandtrading.comontosight.ai
This compound is a key raw material in the synthesis of several high-grade engineering plastics, specifically polyamides. chemicalbook.com
The most prevalent method for synthesizing polyamides from this compound is through condensation polymerization with various diamines. chemicalbook.com This process involves the reaction of the dicarboxylic acid with a diamine, forming amide linkages and eliminating water. The general equation for this reaction is:
n HOOC-(CH₂)₉-COOH + n H₂N-R-NH₂ → [-OC-(CH₂)₉-CO-NH-R-NH-]n + 2n H₂O
The properties of the resulting polyamide are influenced by the specific diamine used in the synthesis.
Direct bulk polymerization is a solvent-free method for polyamide synthesis that is gaining favor due to its efficiency and reduced environmental impact. acs.orgresearchgate.net In this technique, the monomers, this compound and a diamine, are heated together above the melting point of the resulting polymer. acs.orgresearchgate.net The polymerization occurs in the molten state, and the water byproduct is removed under vacuum to drive the reaction toward completion. researchgate.netosti.gov This method can be used to successfully synthesize semiaromatic polyamides under natural pressure by carefully controlling the polymerization temperature and time in stages. acs.orgresearchgate.net
This compound is a vital monomer in the production of several bio-based polyamides, which are of interest as sustainable alternatives to petroleum-based plastics. chemicalbook.comalderbioinsights.co.uk The nomenclature of these nylons, such as Nylon XY, denotes the number of carbon atoms in the diamine (X) and the diacid (Y) monomers.
Nylon 1011 : This polyamide is synthesized from 1,10-decanediamine and this compound. chemicalbook.com
Nylon 611 : Produced from the condensation of hexamethylenediamine (B150038) (1,6-diaminohexane) and this compound, Nylon 611 is a synthetic polymer. chemicalbook.comtiiips.comdeascal.com A random copolymer of Nylon 11 and Nylon 611 has been synthesized to create a metastable crystal phase material. rsc.orgrsc.org
Nylon 1111 : This polyamide is synthesized from 1,11-undecanediamine and this compound. chemicalbook.com
The inclusion of this compound in these polymers highlights its utility in creating materials with a diverse range of properties.
Direct Bulk Polymerization Techniques
Polyester (B1180765) Synthesis
This compound is a valuable monomer for creating polyesters, which are polymers characterized by ester linkages in their main chain. corvay-specialty.com These materials have a wide array of applications in industries such as automotive, packaging, and biomedical fields. mdpi.com The synthesis of polyesters from this compound can be achieved through various methods, including enzymatic processes.
Enzymatic polymerization has emerged as a sustainable alternative to traditional high-temperature, metal-catalyzed methods for polyester synthesis. mdpi.com Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the polycondensation of dicarboxylic acids like this compound with diols. mdpi.comnih.gov This biocatalytic approach offers mild reaction conditions and high selectivity, minimizing side reactions and avoiding metal contamination in the final polymer. mdpi.com
In a study involving the polymerization of various dicarboxylic acids with 1,8-octanediol, it was found that longer-chain acids, including this compound, could be successfully polymerized using immobilized CALB. researchgate.netresearchgate.net The process typically involves conducting the reaction in an organic solvent, with the removal of water (a byproduct of esterification) to drive the reaction toward polymer formation. mdpi.com
The properties of polyesters are significantly influenced by the chain length of the constituent monomers (both the dicarboxylic acid and the diol) and the solvent used during polymerization.
Monomer Chain Length: The chain length of the dicarboxylic acid affects the thermal and mechanical properties of the resulting polyester. For polyesters synthesized from a series of α,ω-dicarboxylic acids and 1,8-octanediol, longer-chain dicarboxylic acids like 1,10-decanedioic acid and 1,11-undecanedioic acid resulted in polymers with lower number-average molecular weight (Mn) and weight-average molecular weight (Mw) compared to those made with shorter-chain acids like azelaic acid (nonanedioic acid). researchgate.netresearchgate.net This suggests that increasing the methylene (B1212753) unit length in the dicarboxylic acid can impact the polymerization kinetics and final polymer size. researchgate.net Polyesters with longer aliphatic chains, similar to those derived from this compound, tend to exhibit properties akin to polyethylene, such as increased ductility. uni-konstanz.deresearchgate.net The odd number of carbon atoms in this compound can also influence the crystalline structure and melting behavior of the polyester, often leading to lower melting points compared to polyesters made from even-numbered dicarboxylic acids. uni-konstanz.deresearchgate.net
Solvents: The choice of solvent is a critical factor in enzymatic polyesterification as it can affect enzyme activity and polymer characteristics. nih.govnih.gov Solvents with high log P values (hydrophobic) are generally preferred as they tend to maintain the enzyme's activity, whereas hydrophilic solvents can strip the essential water layer from the enzyme, leading to inactivation. researchgate.netnih.gov In the enzymatic polymerization of azelaic acid and 1,8-octanediol, conducting the reaction in diphenyl ether resulted in a polyester with a higher molecular weight compared to the reaction carried out in toluene. researchgate.netmdpi.com This indicates that the solvent environment directly influences the molecular characteristics of the final polymer. researchgate.net
Table 1: Effect of Dicarboxylic Acid Chain Length on Molecular Weight of Polyesters Synthesized with 1,8-Octanediol This table is interactive. Click on the headers to sort the data.
| Dicarboxylic Acid | Number of Carbon Atoms | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Azelaic Acid | 9 | 21,000 | 27,000 | 1.29 |
| 1,10-Decanedioic Acid | 10 | <21,000 | <27,000 | Lower than Azelaic Acid |
| 1,11-Undecanedioic Acid | 11 | <21,000 | <27,000 | Lower than Azelaic Acid |
> Data sourced from studies on the enzymatic polymerization of dicarboxylic acids. researchgate.netresearchgate.net
Enzymatic Polyesterification
Other Polymer Applications (e.g., Polyhydroxyurethanes)
Beyond polyesters, this compound and its derivatives can be utilized in the synthesis of other important polymers like polyhydroxyurethanes (PHUs). PHUs are considered a more environmentally friendly alternative to conventional polyurethanes as their synthesis does not involve the use of isocyanates. osti.govnih.gov The synthesis typically involves the ring-opening reaction of cyclic carbonates with amines. researchgate.netdiva-portal.org While direct incorporation of this compound is less common, it can be chemically converted into precursor molecules suitable for PHU synthesis. For instance, dicarboxylic acids can be used to create building blocks for dynamic covalent networks in materials related to PHUs. osti.gov
Other Chemical Transformations
The carboxylic acid functionalities of this compound allow for its conversion into a range of other valuable chemical compounds.
Formation of Specialty Chemicals and Intermediates
This compound serves as a fundamental building block for a variety of specialty chemicals and intermediates. corvay-specialty.comnordmann.global Its dicarboxylic nature allows it to be a precursor in the synthesis of complex molecules with specific functionalities. nordmann.global For example, it can be a starting material in the production of certain pharmaceuticals and agrochemicals. corvay-specialty.com A chemoenzymatic process has been developed to synthesize 1,11-undecanedioic acid from ricinoleic acid, highlighting its role as a valuable intermediate derived from renewable resources. rsc.org
Functionalization for Specific Applications
The carboxylic acid groups of this compound can be functionalized to tailor its properties for specific, advanced applications. This involves chemically modifying these groups to attach other molecules or to alter the surface properties of materials. For instance, 11-mercaptoundecanoic acid, a derivative, is used to functionalize gold nanoparticles. nih.gov The thiol group attaches to the gold surface, while the terminal carboxylic acid group provides pH-responsive properties, making these nanoparticles useful in catalysis and sensor applications. nih.gov Similarly, 11-mercaptoundecanoic acid has been used to functionalize carbon dots for the detection of doxorubicin. acs.org This functionalization imparts specific recognition capabilities and enhances the performance of the nanomaterials in their intended applications. acs.org
Applications of Undecanedioic Acid and Its Derivatives in Advanced Materials and Biochemical Systems
Polymers and Coatings
Undecanedioic acid is a key building block in the synthesis of high-performance polymers like polyamides and polyesters. corvay-specialty.comriverlandtrading.comsilverfernchemical.com Its incorporation into polymer chains imparts flexibility and hydrophobicity. specialchem.com
Engineering Plastics
This compound is utilized in the production of specialty polyamides, a category of engineering plastics known for their robust mechanical properties. magnuminternationalinc.comguidechem.comsamaterials.com For instance, it is a crucial raw material for synthesizing nylons such as nylon 1011, nylon 611, and nylon 1111. guidechem.com These polyamides exhibit desirable characteristics for various demanding applications. The properties of polyamides derived from long-chain diacids like this compound include superior strength and resistance to chemicals and moisture, which is attributed to the reduced number of chemical links within the polymer matrix. palmarychem.com
Table 1: Examples of Polyamides Synthesized from this compound
| Polyamide | Key Properties | Applications |
|---|---|---|
| Nylon 1011 | High strength, durability | Engineering plastics, automotive components |
| Nylon 611 | Good mechanical properties | Machinery parts, industrial components |
Adhesives and Sealants
In the formulation of adhesives and sealants, this compound and its derivatives serve as crosslinking or curing agents. corvay-specialty.comriverlandtrading.comspecialchem.com When used in polymers like polyesters and polyamides, it enhances the adhesion, strength, and chemical resistance of the final products. specialchem.com Its derivatives can be found in epoxy, polyurethane, and silicone-based formulations, where they contribute to excellent adhesion and weatherability. riverlandtrading.com Copolyamides made from long-chain diacids, including this compound, are particularly effective as hot-melt adhesives, especially for high-grade textiles, due to their flexibility and stability in solvents. palmarychem.com
Biodegradable Polymers and Bioplastics
With a growing emphasis on sustainability, this compound is gaining traction in the production of biodegradable plastics and fibers. ontosight.aimarketresearchintellect.com Its derivation from renewable resources, such as castor oil, makes it an environmentally friendly alternative to petrochemical-based acids. arkema.comijirt.org The biodegradability of this compound-based polymers is a significant advantage, contributing to the reduction of plastic waste. marketresearchintellect.comsolubilityofthings.com Research has shown that incorporating long-chain dicarboxylic acids into polyester (B1180765) backbones can result in materials with biodegradability in seawater. shokubai.co.jp
Lubricants and Surfactants
The properties of this compound and its derivatives make them valuable in the formulation of lubricants and surfactants. corvay-specialty.commagnuminternationalinc.comriverlandtrading.com
Synthetic Lubricant Production
This compound is a key intermediate in the manufacturing of synthetic lubricants. corvay-specialty.comriverlandtrading.comsilverfernchemical.com Esters derived from the reaction of this compound with alcohols, known as diesters, exhibit excellent lubricating properties, thermal stability, and low volatility. corvay-specialty.com These synthetic lubricants find use in demanding sectors such as the automotive, aerospace, and industrial industries. corvay-specialty.comriverlandtrading.com Polyol esters of this compound, in particular, are promising as lubricant base stocks with good thermal stability. google.comresearchgate.net
Table 2: Properties of this compound-Based Lubricants
| Property | Benefit |
|---|---|
| Excellent Lubricity | Reduces friction and wear |
| High Thermal Stability | Performs well at high temperatures |
| Low Volatility | Reduces lubricant consumption |
Corrosion Inhibitors
This compound and its derivatives are utilized as effective corrosion inhibitors, particularly for protecting metal surfaces from rust and degradation. riverlandtrading.comcorvay-specialty.comchemceed.comserenachemicals.com They function by forming a protective film or complex on the metal surface, which prevents corrosive agents like oxygen, moisture, and acids from interacting with the metal. riverlandtrading.com This property is valuable in various industries, including automotive, aerospace, marine, and metalworking. riverlandtrading.comcorvay-specialty.com
These compounds are often incorporated into metalworking fluids, engine coolants, lubricants, coatings, and water treatment solutions. riverlandtrading.comcorvay-specialty.comchemceed.com When used in combination with other dibasic acids, this compound is particularly effective as a ferrous corrosion inhibitor. chemceed.com Its application extends to the oil and gas industry and chemical facilities, where it helps to maintain the integrity of metal infrastructure. corvay-specialty.comchemceed.com
Pharmaceutical and Biomedical Research
The unique properties of this compound and its derivatives have made them valuable in the pharmaceutical and biomedical fields. ontosight.aiguidechem.com They are explored for a range of applications, from the synthesis of new drugs to the development of advanced therapeutic systems. riverlandtrading.comontosight.ai
Intermediates in Drug Synthesis
This compound serves as a crucial building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). riverlandtrading.comchemimpex.com Its chemical structure can be modified to create a variety of compounds with specific pharmacological activities. riverlandtrading.com For instance, it has been used in the synthesis of proteolysis-targeting chimeras (PROTACs) that have shown anticancer activity in cancer cells with mutant EGFR. caymanchem.combioscience.co.uk Derivatives of undecanoic acid, a related compound, have been synthesized with triterpene moieties to explore their potential as new therapeutic agents. ontosight.ai
Antimicrobial and Antifungal Properties of Derivatives
Derivatives of undecanoic acid have been investigated for their antimicrobial and antifungal properties. ontosight.aisolubilityofthings.com These compounds can disrupt the cell membranes of microorganisms, leading to cell death. ontosight.ai Undecanoic acid itself has demonstrated the ability to inhibit the growth of a variety of bacteria and fungi. solubilityofthings.comnih.gov
Specifically, this compound has shown activity against dermatophytes such as T. rubrum, T. mentagrophytes, and M. canis at a concentration of 1 mM. caymanchem.commedicaljournalssweden.se It has been found to be fungistatic against all these species and fungicidal against T. rubrum. medicaljournalssweden.se The introduction of a hydroxamic group to create 10-undecanhydroxamic acid, a derivative, has been shown to enhance its antimicrobial effectiveness by chelating iron ions, which are essential for microbial growth. oup.comnih.gov
Recent research has focused on the antifungal effects of undecanoic acid, highlighting its ability to modulate fungal metabolism and its potential use in synergistic therapies. researchgate.netresearchgate.net Derivatives of undecanoic acid are also being explored for their ability to inhibit biofilm formation, a key factor in chronic infections. nih.gov
Potential in Cancer Therapy
This compound and its derivatives are being explored for their potential in cancer therapy. riverlandtrading.com As previously mentioned, this compound has been utilized in the synthesis of PROTACs designed to degrade EGFR in cancer cells. caymanchem.combioscience.co.uk
Derivatives of the related undecanoic acid have also shown promise. ontosight.ai Some have been investigated for their anticancer properties, with research suggesting they may induce apoptosis (programmed cell death) in cancer cells. ontosight.aiwintermutebiomedical.com For example, the fatty acid formulation GS-1, which contains undecylenic acid, has demonstrated robust anticancer activity against several types of cancer cell lines. wintermutebiomedical.com Furthermore, conjugating SN-38, a potent anticancer drug, with undecanoic acid has been shown to significantly increase its solubility and stability, potentially improving its effectiveness in cancer treatment. nih.govrsc.org
Applications in Tissue Engineering and Drug Delivery Systems
This compound and its derivatives are key components in the development of biodegradable polymers for medical applications, including tissue engineering and drug delivery systems. ontosight.ai These polymers can be formulated into scaffolds that support cell growth and tissue regeneration. ontosight.aigoogle.com For instance, a polymer synthesized from xylitol (B92547) and dodecanedioic acid, a related dicarboxylic acid, has shown high elasticity and promotes cell adhesion and proliferation, making it a promising material for tissue regeneration. google.comresearchgate.netacs.org
In drug delivery, derivatives of undecanoic acid can be used to create nanoparticles and other nanocarriers. solubilityofthings.comnih.gov These systems can improve the delivery of therapeutic agents by increasing their solubility, stability, and bioavailability. riverlandtrading.comnih.gov For example, undecanoic acid has been used to create prodrugs of the anticancer agent SN-38, enhancing its oral absorption and transport across epithelial tissues. nih.gov Polymers based on undecanoic acid derivatives are also being developed for controlled drug release applications. researchgate.net
Biotechnology and Life Sciences
In the broader fields of biotechnology and life sciences, this compound is recognized as a metabolite and a bioactive compound. chemondis.comscbt.comchemicalbook.comnih.gov It has been identified in various organisms and is associated with intercellular matrix macromolecules, particularly elastin. chemondis.comchemicalbook.com Research in biotechnology is also exploring the use of microbial fermentation for the production of this compound, presenting a more sustainable manufacturing approach. corvay-specialty.comguidechem.com
Derivatives of undecanoic acid are also being investigated in various biotechnological applications. For example, monoamides of undecanoic acid with piperazine-1-ethylamine are being studied for their potential in the development of biosensors and bioconjugates. ontosight.ai The inherent antimicrobial and anti-inflammatory properties of undecanoic acid derivatives also make them subjects of interest for developing new biotechnological tools and therapeutic strategies. ontosight.aiontosight.ai
Bioactive Compounds
This compound and its derivatives serve as crucial building blocks in the synthesis of various bioactive compounds and drug delivery systems. riverlandtrading.commdpi.com The inherent structure of this long-chain dicarboxylic acid allows for its derivatization to produce molecules with specific pharmacological activities. riverlandtrading.com Research has identified this compound itself as a bioactive compound present in the root of Polygala tenuifolia, a plant utilized in functional foods for its health benefits. chemicalbook.comechemi.comunilongindustry.com
Alpha,omega-dicarboxylic acids, the class of molecules to which this compound belongs, are employed as precursors for synthesizing a range of significant bioactive compounds. mdpi.com These include:
Inhibitors for CDK4/6-mediated cancer. mdpi.com
DNA sequence-specific ligands. mdpi.com
Hydroxyproline (B1673980) analogs that exhibit anti-breast cancer properties. mdpi.com
Furthermore, derivatives of this compound are pivotal intermediates for creating other compounds with notable biological activities. mdpi.com For instance, 11-aminoundecanoic acid, a derivative, is a key intermediate in the synthesis of fusidic acid derivatives, rolipram-type derivatives, and ocotillol-type derivatives. mdpi.com
The application in drug delivery is another significant area. Derivatives of the related undecanoic acid are used to create nanoparticles for drug delivery systems. solubilityofthings.com A prominent example is the modification of existing drugs to improve their bioavailability. Testosterone (B1683101), when conjugated with undecanoic acid to form testosterone undecanoate, demonstrates enhanced systemic bioavailability as it undergoes lymphatic transport, bypassing the high first-pass metabolism in the liver. nih.gov this compound is also a starting material for creating drug delivery systems like micelles and nanoparticles. riverlandtrading.com
| Derivative/Related Compound | Application | Research Finding |
| This compound | Precursor for Bioactive Compounds | Used to synthesize CDK4/6 inhibitors and anti-cancer hydroxyproline analogs. mdpi.com |
| 11-Aminoundecanoic Acid | Synthetic Intermediate | Intermediate for fusidic acid and rolipram-type derivatives. mdpi.com |
| Testosterone Undecanoate | Drug Delivery | Improves testosterone bioavailability via lymphatic transport. nih.gov |
| Undecanoic Acid Derivatives | Nanotechnology | Form nanoparticles for drug delivery systems. solubilityofthings.com |
Organic Electronics
This compound and its derivatives are utilized in the field of organic electronics, contributing to the development of various components and materials. marketresearchintellect.com Polymers based on this compound, such as specific polyamides, are employed in the manufacturing of electronic components and for electrical insulation due to their durability and resistance to mechanical stress and extreme temperatures. marketresearchintellect.comalibaba.com Coatings formulated with this compound are applied to electronic devices to enhance adhesion and chemical resistance, thereby increasing durability. alibaba.com
In the realm of advanced electronic materials, derivatives of this compound are seen as having potential in the fabrication of semiconducting materials. ontosight.ai A patent for a semiconductor ink composition includes this compound as a potential dicarboxylic acid solvent for creating a liquid or gel suspension of semiconductor particles. google.com This ink is designed to be printable for producing devices like photovoltaic diodes. google.com
The chemical's utility extends to the nanoscale modification of surfaces for electronic devices. Self-assembled monolayers (SAMs) of organic molecules are used to control the interfaces in organic electronics. researchgate.net For example, phenyl-undecanoic acid, a derivative, can be used to form a SAM on dielectric surfaces in organic thin-film transistors (OTFTs), which can lead to improved electrical performance by diminishing the density of residual carriers. researchgate.net Similarly, undecanoic acid-modified silicon surfaces have been used in the fabrication of silicon oxide nanopatterns, a technique for creating nanoscale semiconductor structures. researchgate.net
| Application Area | Specific Use of this compound/Derivative | Resulting Benefit |
| Electronic Components | Synthesis of polyamide polymers. alibaba.com | High-performance materials for electrical insulation and components. marketresearchintellect.comalibaba.com |
| Protective Coatings | Formulation of coatings for electronics. alibaba.com | Improved adhesion and chemical resistance. alibaba.com |
| Semiconductor Fabrication | Solvent in a printable semiconductor ink. google.com | Enables printing of semiconductor particles for devices like diodes. google.com |
| Organic Transistors (OTFTs) | Formation of Self-Assembled Monolayers (SAMs) with derivatives like phenyl-undecanoic acid. researchgate.net | Enhanced electrical performance and reduced residual charge concentration. researchgate.net |
| Nanolithography | Surface modification for creating nanopatterns. researchgate.net | Fabrication of nanoscale semiconductor structures. researchgate.net |
Food and Nutrition
This compound and its related compounds have applications in the food and nutrition sector, primarily as functional ingredients and food additives. unilongindustry.comchemimpex.com It has been identified as a bioactive compound in the root of Polygala tenuifolia, a plant that is incorporated into functional foods due to its recognized health benefits. echemi.comunilongindustry.com
In food manufacturing, this compound is used as an additive for flavor enhancement and preservation. chemimpex.com Its properties make it a safer alternative to some synthetic preservatives. chemimpex.com The related undecanoic acid is also used in food preservation, demonstrating an ability to inhibit the formation of biofilms and persistence in bacteria like E. coli. nih.gov While regulations can vary, the related compound undecanoic acid is permitted as a synthetic food flavor in some jurisdictions. gacc.agency Furthermore, derivatives such as monoacylglycerols of undecanoic acid are noted for their antimicrobial properties as food additives. chemicalbook.com
The U.S. Food and Drug Administration (FDA) lists 11-aminoundecanoic acid, a derivative of this compound, in its inventory of food contact substances. fda.gov This designation means it is authorized for use in the manufacturing of materials that come into contact with food, highlighting its accepted use within the food industry's regulatory framework. fda.gov
| Compound | Application | Function/Role |
| This compound | Functional Food Ingredient | Bioactive compound from Polygala tenuifolia root. chemicalbook.comechemi.comunilongindustry.com |
| This compound | Food Additive | Flavor enhancement and preservation. chemimpex.com |
| Undecanoic Acid | Food Preservation | Inhibits bacterial persistence and biofilm formation. nih.gov |
| 11-Aminoundecanoic Acid | Food Contact Substance | Authorized for use in materials that contact food. fda.gov |
| Undecanoic acid 2,3-dihydroxypropyl ester | Food Additive | Antimicrobial properties. chemicalbook.com |
Analytical Methodologies for Undecanedioic Acid
Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure and functional groups present in undecanedioic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, specific proton signals are observed at distinct chemical shifts. For instance, in a spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the protons of the two carboxylic acid groups (2H) typically appear as a singlet around 11.97 ppm. chemicalbook.com The methylene (B1212753) protons adjacent to the carboxyl groups (4H) resonate as a multiplet in the range of 2.15-2.25 ppm. chemicalbook.com The other methylene groups in the aliphatic chain (14H) produce signals at approximately 1.20-1.52 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. In DMSO-d₆, the carboxyl carbons (C=O) show a resonance at about 174.5 ppm. chemicalbook.com The carbons of the methylene groups adjacent to the carboxyl groups appear at approximately 33.7 ppm, while the remaining methylene carbons in the chain are observed at chemical shifts between 24.6 and 28.9 ppm. chemicalbook.com Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can further confirm the connectivity between protons and their directly attached carbons. nih.gov
Below is a table summarizing typical NMR data for this compound:
| Nucleus | Solvent | Chemical Shift (ppm) | Assignment |
| ¹H | DMSO-d₆ | 11.97 (s, 2H) | -COOH |
| ¹H | DMSO-d₆ | 2.15-2.25 (m, 4H) | -CH₂-COOH |
| ¹H | DMSO-d₆ | 1.20-1.52 (m, 14H) | -(CH₂)₇- |
| ¹³C | DMSO-d₆ | 174.5 | -COOH |
| ¹³C | DMSO-d₆ | 33.7 | -CH₂-COOH |
| ¹³C | DMSO-d₆ | 24.6 - 28.9 | -(CH₂)₇- |
s = singlet, m = multiplet
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid groups, which typically appears around 1700 cm⁻¹. The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C-O stretching and O-H bending vibrations are also observed in the fingerprint region of the spectrum. acs.org Solution FTIR spectroscopy has been employed to study the influence of solvents on the polymorphic nucleation of this compound, demonstrating a strong correlation between solute-solvent interactions and the resulting crystal form. chemicalbook.comacs.org
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. creative-proteomics.com For GC-MS analysis, this compound often requires derivatization to increase its volatility and thermal stability. mdpi.com A common derivatization method is methylation to form the corresponding dimethyl ester. mdpi.com
The gas chromatograph separates the derivatized this compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. creative-proteomics.commdpi.com The separated component then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). creative-proteomics.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov GC-MS has been utilized for the quantitative analysis of this compound in various samples, including aged paints. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. edpsciences.org Reverse-phase HPLC is a commonly used mode for the analysis of dicarboxylic acids. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). edpsciences.orgresearchgate.net
To enhance detection, especially at low concentrations, this compound can be derivatized to introduce a chromophore that absorbs UV light. edpsciences.org For instance, derivatization with 2-bromo-2'-acetonaphthone (B145970) allows for sensitive UV detection. edpsciences.org HPLC methods have been developed for the separation of this compound from other mono- and dicarboxylic acids in various biological and industrial samples. edpsciences.orgresearchgate.net The retention time of this compound under specific HPLC conditions is a key parameter for its identification. researchgate.net
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used to separate molecules based on their size or hydrodynamic volume. While not a primary method for the analysis of the small molecule this compound itself, GPC is crucial for characterizing polymers synthesized from this compound. For example, when this compound is used as a monomer in the synthesis of polyesters or polyamides, GPC is employed to determine the molecular weight distribution (including the number-average and weight-average molecular weights) and polydispersity index of the resulting polymers. This information is vital for understanding the physical and mechanical properties of the polymer.
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. bio-rad.com The principle of SEC involves filtering a sample through a column packed with porous gel beads. bio-rad.comshimadzu.com Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column more quickly. shimadzu.com Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. bio-rad.comshimadzu.com This technique is also known as Gel Permeation Chromatography (GPC) when using an organic solvent as the mobile phase, or Gel Filtration Chromatography (GFC) when an aqueous solution is used. shimadzu.com
In the context of this compound, SEC is not typically used to analyze the monomer itself due to its small molecular size. Instead, it is a crucial technique for characterizing polymers and polyamides synthesized using this compound as a building block. vot.pl For instance, SEC is employed to determine the molecular weight distribution of nylons derived from the polycondensation of this compound with various diamines. chemicalbook.com This analysis provides critical data on the size and distribution of the resulting polymer chains, which directly influences the material's physical and mechanical properties.
The process allows for the separation of polymers from oligomers and unreacted monomers, providing a comprehensive profile of the polymerization product. The resolution of SEC is generally sufficient to separate molecules with a twofold difference in molecular weight. bio-rad.com
Other Analytical Methods
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, an acid-base titration is a straightforward and effective method for determining its purity and concentration in a solution. ncert.nic.in As a dicarboxylic acid, this compound can be neutralized by a strong base, such as sodium hydroxide (B78521), in a well-defined stoichiometric reaction.
The procedure involves dissolving a known quantity of this compound in a suitable solvent, often with gentle heating to ensure complete dissolution. An indicator, such as phenolphthalein, is added to the solution. ncert.nic.in A standard solution of a strong base with a precisely known concentration is then slowly added from a burette to the this compound solution. fctemis.org The titration proceeds until the equivalence point is reached, where the moles of the base added are stoichiometrically equal to the moles of the acid present. This point is visualized by a distinct color change of the indicator; for phenolphthalein, the solution turns from colorless to a faint, permanent pink. ncert.nic.in By measuring the volume of the base required to reach the endpoint, the concentration of the this compound can be accurately calculated. This method is analogous to the pharmacopoeial assays used for other fatty acids like undecanoic acid. basicmedicalkey.comthermofisher.com
Table 1: Key Steps in the Titration of this compound
| Step | Description | Purpose |
| 1. Preparation | A precise amount of this compound is weighed and dissolved in a solvent in a conical flask. | To create the titrand solution with an unknown concentration but known volume. |
| 2. Indicator Addition | A few drops of an appropriate indicator (e.g., phenolphthalein) are added to the flask. | To provide a visual signal of the reaction's endpoint. ncert.nic.in |
| 3. Titration | A standard solution of a strong base (e.g., sodium hydroxide) is added incrementally from a burette. | To neutralize the acid in a controlled manner. fctemis.org |
| 4. Endpoint Detection | The addition of the base is stopped at the first sign of a permanent color change. | To identify the equivalence point where the reaction is complete. ncert.nic.in |
| 5. Calculation | The volume of the base used is recorded to calculate the concentration of this compound. | To quantify the amount of analyte present. fctemis.org |
Elemental analysis is a process that determines the elemental composition (by mass) of a sample. For a pure compound like this compound (C₁₁H₂₀O₄), elemental analysis can be used to verify its empirical formula and confirm its purity. The analysis measures the mass percentages of carbon (C), hydrogen (H), and oxygen (O).
The theoretical elemental composition of this compound is:
Carbon: 61.09%
Hydrogen: 9.32%
Oxygen: 29.59%
This technique is particularly valuable in the research and development of materials derived from this compound. For example, when this compound is used to synthesize new polyamides, elemental analysis is performed on the resulting polymers to confirm their successful formation and elemental makeup. chemicalbook.com By comparing the experimentally determined percentages of C, H, O, and nitrogen (from the diamine co-monomer) to the calculated theoretical values for the expected polymer structure, researchers can validate the synthesis and purity of the new material.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. horiba.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. wyatt.combraveanalytics.eu These fluctuations are caused by the random Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. horiba.com By analyzing the rate of these intensity fluctuations, the translational diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. wyatt.com
Similar to SEC, DLS is not used to measure the size of the this compound molecule itself. Instead, it is a powerful tool for characterizing systems where this compound is a component of a larger assembly. For instance, DLS can be used to analyze the size and stability of nanoparticles, micelles, liposomes, or polymer aggregates formed from derivatives of this compound in formulations. wyatt.combraveanalytics.eu The technique is valuable for assessing properties such as the size and purity of protein formulations, the stability of nano-drug delivery systems, and the aggregation state of macromolecules in solution. wyatt.comunchainedlabs.com
Environmental Fate and Ecotoxicological Considerations
Biodegradation Pathways and Mechanisms
Undecanedioic acid, a long-chain dicarboxylic acid (DCA), is subject to biodegradation primarily through pathways that metabolize fatty acids. The principal mechanism involves fatty acid ω-oxidation, which forms dicarboxylic acids, followed by their degradation through peroxisomal β-oxidation. researchgate.net This β-oxidation cycle systematically shortens the carbon chain, yielding acetyl-CoA, which is then metabolized by microorganisms to produce energy and essential precursors for cellular biosynthesis. researchgate.netsyskem.de
The degradation process is initiated by the activation of the fatty acid to its corresponding acyl-CoA ester. syskem.de In some cases, biotransformation can occur where a precursor like ω-hydroxyundecanoic acid is oxidized by microbial enzymes, such as alcohol dehydrogenase, to form this compound. larodan.com While the general pathways of fatty acid degradation are well-understood, the specific nuances of dicarboxylic acid metabolism are a more specialized area of research. researchgate.netsyskem.de Studies on related compounds indicate that bacteria possess the necessary enzymatic pathways to break down these molecules. syskem.de
Environmental Persistence and Distribution
This compound is considered to be readily biodegradable, a characteristic that limits its persistence in the environment. rubix.com Its chemical structure allows it to be metabolized by microorganisms, preventing long-term accumulation in environmental compartments. researchgate.netsyskem.de The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), nor is it classified as very persistent and very bioaccumulative (vPvB). nih.gov
The distribution of this compound in the environment is influenced by its physicochemical properties. Due to its ready biodegradability, widespread distribution and long-term persistence are not expected under normal conditions. fishersci.com Its mobility and partitioning behavior determine its presence in water, soil, and sediment.
The partitioning of a chemical describes its distribution between different environmental media, such as water and solid phases like soil or sediment. europa.eu This behavior is largely governed by hydrophobic interactions. lookchem.com For dicarboxylic acids like this compound, the presence of two carboxylic acid groups increases water solubility compared to their monocarboxylic counterparts. lookchem.com This increased hydrophilicity generally reduces the tendency of the compound to sorb (attach) to sediment and soil particles. lookchem.com
The Predicted No-Effect Concentration (PNEC) for freshwater sediment has been established using the equilibrium partitioning method, which accounts for this distribution behavior. rubix.com The PNEC value for this compound in freshwater sediment is 0.0639 mg/kg dry weight. rubix.com
Bioaccumulation Potential
Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its loss. This compound has a low potential for bioaccumulation. rubix.comfishersci.comcaymanchem.com Regulatory assessments and safety data sheets consistently indicate that there is no significant concern for the substance accumulating in living organisms. rubix.comcaymanchem.com This is consistent with its ready biodegradability and its nature as a dicarboxylic acid, which does not favor partitioning into fatty tissues where many persistent organic pollutants accumulate.
Ecotoxicity Studies
The established PNEC values for this compound in various environmental compartments are summarized below.
| Environmental Compartment | PNEC Value |
|---|---|
| Freshwater | 0.0387 mg/L |
| Marine Water | 0.00387 mg/L |
| Intermittent Releases (Freshwater) | 0.387 mg/L |
| Freshwater Sediment | 0.0639 mg/kg dw |
Data sourced from Safety Data Sheet. rubix.com
Regulatory and Safety Considerations
This compound is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, with the registration number 01-2119983505-29-0000. rubix.com Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing serious eye irritation (Eye Irrit. 2, H319). rubix.comnih.gov It is not, however, classified as hazardous for transport. nih.gov
The substance is not considered to meet the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). nih.gov It is also listed on the Australian Inventory of Industrial Chemicals (AICIS), where obligations to provide information may apply depending on the circumstances of its importation or manufacture. wikipedia.org Safety regulations mandate the use of protective equipment, such as safety goggles, to prevent eye contact due to its irritant properties. rubix.com
Advanced Topics and Future Research Directions
Structure-Activity Relationship Studies of Undecanedioic Acid Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their functional properties is crucial for designing new molecules with enhanced or specific activities. Research in this area is exploring how modifications to the UDDA backbone influence its performance in various applications.
For instance, studies on antimicrobial derivatives are a significant focus. Research into 10-undecanhydroxamic acid, a derivative of undecanoic acid, has shown strong antimicrobial activity by limiting iron availability to microbes. researchgate.net Similarly, the synthesis and evaluation of undec-10-enehydrazide derivatives have been conducted to explore their antimicrobial potential. innovareacademics.in Quantitative structure-activity relationship (QSAR) studies help correlate the structural properties of these derivatives with their antimicrobial efficacy, guiding the design of more potent agents. researchgate.netinnovareacademics.in
In the field of antiviral research, derivatives of betulinic acid, including those incorporating an undecanoic acid amide, have been investigated as inhibitors of HIV-1. acs.org These studies aim to elucidate the structural features responsible for their mode of action. Furthermore, the synthesis of rhodanine-3-carboxyalkyl acid derivatives containing pyridinyl moieties has revealed that the presence of a carboxyl group and the length of the alkyl chain, derived from dicarboxylic acids, can significantly impact their activity against Gram-positive bacteria. mdpi.com
Optimization of Production Processes for Scalability and Efficiency
The commercial viability of this compound hinges on the development of scalable and efficient production processes. While chemical synthesis methods exist, there is a growing emphasis on biological fermentation routes, which offer advantages such as milder process conditions and reduced environmental impact. google.com
A key challenge in the fermentative production of long-chain dicarboxylic acids like UDDA is the low product concentration often obtained. bohrium.com Research is therefore focused on optimizing fermentation conditions to improve yield and productivity. This includes strategies like programmed pH control during fermentation, which has been shown to significantly increase the concentration of other long-chain dicarboxylic acids. researchgate.net
The development of robust microbial strains is another critical aspect. While organisms like Candida tropicalis are known producers of dicarboxylic acids, further genetic engineering and process optimization are needed to enhance their efficiency for industrial-scale production. researchgate.net The goal is to create biocatalyst systems that can efficiently convert renewable feedstocks, such as fatty acids, into this compound at high titers. bohrium.com The integration of digital tools and automation is also being explored to streamline operations and reduce production costs. marketresearchintellect.com
Development of Novel this compound-Based Materials with Tailored Properties
The unique molecular structure of this compound, featuring a long aliphatic chain and two carboxylic acid groups, makes it an excellent building block for a variety of polymers and materials with tailored properties. google.com
Polymers: UDDA is a key monomer for the synthesis of high-performance polyamides and polyesters. selleckchem.comontosight.ai The long carbon chain of UDDA imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for applications in engineering plastics, textiles, and packaging. google.comontosight.ai Research is ongoing to synthesize novel even-odd nylons based on this compound, which can exhibit unique thermal and mechanical properties. acs.org
Biodegradable Materials: There is a strong focus on developing biodegradable materials from renewable resources to address environmental concerns associated with conventional plastics. This compound is a promising candidate for producing biodegradable polyesters. ontosight.aitesisenred.net These materials can be used in biomedical devices, tissue engineering, and drug delivery systems. ontosight.ai
Coatings and Adhesives: The ability of this compound to form stable complexes with metal ions makes it a valuable component in the formulation of lubricants, adhesives, and coatings. ontosight.ai Its derivatives are also being explored for the development of advanced coatings and high-performance adhesives. marketresearchintellect.com
Interactive Data Table: Applications of this compound-Based Materials
| Material Type | Key Properties | Potential Applications |
| Polyamides | High performance, flexibility | Engineering plastics, automotive parts google.com |
| Polyesters | Biodegradability, biocompatibility | Biomedical devices, packaging ontosight.aitesisenred.net |
| Coatings | Adhesion, corrosion inhibition | Protective coatings, lubricants ontosight.aiselleckchem.com |
| Adhesives | High-performance bonding | Industrial and consumer adhesives selleckchem.commarketresearchintellect.com |
Exploration of New Applications in Emerging Fields
The versatility of this compound is leading to its exploration in a range of emerging fields, driven by its unique properties and bio-based origin. ontosight.ai
Cosmetics and Personal Care: In the cosmetics industry, UDDA and its derivatives are used for their moisturizing and skin-conditioning properties in products like creams and lotions. ontosight.ai The trend towards natural and sustainable ingredients is expected to further drive its use in this sector.
Pharmaceuticals: this compound serves as an important intermediate in the synthesis of pharmaceuticals. google.com Its derivatives have shown potential as antimicrobial and anti-inflammatory agents. ontosight.ai Further research is needed to fully characterize its biological activities and explore its therapeutic potential. ontosight.ai
Biotechnology: In biotechnology, dicarboxylic acids are utilized in various processes, including as precursors for the synthesis of complex molecules and in the development of new bioproducts. ontosight.aiontosight.ai There is potential for UDDA to be used in the production of biodegradable plastics through biotechnological routes. ontosight.ai
Agriculture: The antimicrobial properties of undecanoic acid suggest potential applications in agriculture as a natural pesticide, offering an alternative to synthetic chemicals, particularly in organic farming. pmarketresearch.com
Life Cycle Assessment of this compound Production
As sustainability becomes a critical factor in chemical production, life cycle assessment (LCA) is an essential tool for evaluating the environmental footprint of this compound. LCAs provide a comprehensive analysis of the environmental impacts associated with all stages of a product's life, from raw material extraction to production, use, and disposal.
For bio-based chemicals like UDDA, LCAs are crucial for comparing their environmental performance against their petrochemical counterparts. Studies on similar bio-based dicarboxylic acids, such as adipic acid produced from lignin, have shown a potential for significantly lower greenhouse gas emissions compared to conventional production routes. rsc.org This is often attributed to the use of renewable feedstocks and the avoidance of emissions associated with fossil fuel-based processes. rsc.org
An LCA of UDDA production would consider factors such as the type of feedstock used (e.g., renewable vs. fossil-based), the energy consumption of the production process (chemical synthesis vs. fermentation), and the end-of-life options for UDDA-based products. lut.fimdpi.com The results of such assessments can help identify hotspots in the production chain where environmental performance can be improved and guide the development of more sustainable manufacturing processes. rsc.org For instance, an LCA might highlight the environmental benefits of using waste or residue streams as feedstocks. mdpi.com
Addressing Challenges in Green Synthesis and Biomanufacturing
The shift towards green synthesis and biomanufacturing of this compound presents both opportunities and challenges. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. marketresearchintellect.com
Challenges in Green Synthesis:
Catalyst Efficiency: Developing efficient and recyclable catalysts for the conversion of renewable feedstocks into UDDA is a key challenge.
Solvent Selection: The use of environmentally benign solvents is crucial. Research is exploring greener alternatives to traditional organic solvents. mdpi.com
Reaction Conditions: Optimizing reaction conditions to minimize energy consumption and waste generation is an ongoing area of research.
Challenges in Biomanufacturing:
Microbial Strain Development: Engineering robust and efficient microbial strains for high-yield production of UDDA remains a significant hurdle. pan.pl The toxicity of dicarboxylic acids to microbial cells can inhibit production. mdpi.com
Feedstock Variability: The composition of renewable feedstocks can be variable, which can affect the consistency and efficiency of the fermentation process.
Downstream Processing: Separating and purifying UDDA from the fermentation broth can be energy-intensive and costly. Developing efficient and sustainable downstream processing methods is essential for economic viability. google.com
Scalability: Scaling up biomanufacturing processes from the lab to an industrial scale presents numerous technical and economic challenges. pan.pl
Addressing these challenges requires a multidisciplinary approach, integrating advances in synthetic biology, metabolic engineering, process chemistry, and downstream processing technologies. pan.plmdpi.com
Integration with Circular Economy Principles
The production and use of this compound can be well-integrated with the principles of a circular economy, which aims to minimize waste and maximize the use of resources. fepbl.com
Renewable Feedstocks: A core principle of the circular economy is the use of renewable resources. Producing UDDA from biomass, such as vegetable oils or fermentation of sugars, aligns with this principle by reducing reliance on finite fossil fuels. marketresearchintellect.comsnsinsider.com
Waste Valorization: The circular economy emphasizes the valorization of waste streams. mdpi.com Research is exploring the use of agricultural or industrial residues as feedstocks for UDDA production, turning waste into a valuable resource.
Designing for Recyclability and Biodegradability: Developing UDDA-based materials that are either recyclable or biodegradable is key to closing the loop. snsinsider.com For example, creating polyesters that can be chemically recycled back to their monomer components or that can biodegrade in specific environments would contribute to a more circular system. mdpi.com
By embracing these circular economy principles, the this compound value chain can move towards a more sustainable and regenerative model, reducing its environmental impact and contributing to a more resource-efficient economy. fepbl.comeurjchem.com
Q & A
Q. What are the established methods for synthesizing undecanedioic acid, and how can researchers optimize yield in laboratory settings?
this compound (C11) is synthesized via microbial fermentation or chemical routes. For bio-based production, researchers often employ engineered microbial strains (e.g., E. coli or Candida spp.) to convert renewable feedstocks into dicarboxylic acids. Key parameters to optimize include pH (5.5–7.0), temperature (30–37°C), and substrate specificity (e.g., fatty acids or alkanes). Analytical methods like HPLC or GC-MS are critical for quantifying intermediates and final products . Chemical synthesis involves ozonolysis of cycloundecene derivatives, requiring precise control of reaction kinetics to minimize byproducts like shorter-chain dicarboxylic acids .
Q. How can researchers validate the purity and structural integrity of this compound in experimental setups?
Standard protocols include:
- Spectroscopic analysis : NMR (¹H and ¹³C) to confirm molecular structure and assess impurities.
- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) to quantify purity (>98% threshold for most studies).
- Thermal analysis : Differential scanning calorimetry (DSC) to verify melting point consistency (literature range: ~130–135°C) . Cross-referencing with databases like PubChem or Reaxys ensures alignment with published spectral data.
Q. What biological roles of this compound have been documented in plant-pathogen interactions?
this compound exhibits antifungal activity against Fusarium oxysporum f. sp. cubense in transgenic banana plants. Researchers employ in vitro assays (e.g., mycelial growth inhibition tests) at concentrations ≥1 mM, paired with metabolomic profiling to correlate acid accumulation with pathogen suppression . Field trials require controlled variables (soil pH, humidity) to isolate the compound’s efficacy from environmental factors.
Advanced Research Questions
Q. How can contradictions in reported antifungal mechanisms of this compound be resolved?
Discrepancies arise from varying experimental models (e.g., in vitro vs. in planta). To address this:
- Comparative metabolomics : Analyze secondary metabolite profiles in transgenic vs. wild-type plants under pathogen stress .
- Gene silencing : Knock down candidate genes (e.g., LOX or PAL) to test if this compound’s activity depends on host defense pathways.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity between this compound and fungal membrane components to clarify direct vs. indirect modes of action .
Q. What computational tools are effective for modeling this compound’s interaction with polyamide matrices in material science applications?
Molecular dynamics (MD) simulations using software like GROMACS or AMBER can predict:
Q. How does this compound influence soil microbial communities in long-term ecological studies?
Design a 12-month mesocosm experiment with:
- Metagenomic sequencing : Track shifts in bacterial/fungal taxa (e.g., Proteobacteria or Ascomycota) post-application.
- Respiration assays : Measure CO₂ flux to assess impacts on microbial activity.
- Leaching analysis : Quantify acid persistence in soil columns using LC-MS/MS. Control for confounding variables like organic matter content and irrigation practices .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. For small sample sizes, Bayesian hierarchical models reduce overfitting. Report EC₅₀ values with 95% confidence intervals and validate assumptions via residual plots .
Q. How should researchers address gaps in toxicological data for this compound?
Prioritize in silico tools (e.g., QSAR models) to predict acute/chronic toxicity endpoints. Follow OECD guidelines for in vivo assays (e.g., OECD 423 for acute oral toxicity) if computational predictions indicate high risk. Cross-validate with existing data from structurally analogous dicarboxylic acids (e.g., azelaic acid) .
Data Interpretation and Reporting
Q. What frameworks are effective for reconciling contradictory findings in this compound research?
Apply the Evidence Weighting Framework from EU Regulation 1272/2008:
- Classify studies by reliability (e.g., peer-reviewed > industry reports).
- Use meta-analysis to aggregate data, emphasizing studies with controlled confounding variables.
- Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) in discussions .
Q. How can researchers ensure reproducibility in this compound studies?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
